6,7,8,9-Tetrahydrospiro[benzo[7]annulene-5,3'-piperidine]
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Overview
Description
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] is an organic compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol . It is characterized by a spirocyclic structure, which includes a benzoannulene ring fused to a piperidine ring. This compound is typically found in a solid state as white crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoannulene Ring: This step involves the cyclization of a suitable precursor to form the benzoannulene ring. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating to promote cyclization.
Spirocyclization: The next step involves the formation of the spirocyclic structure by reacting the benzoannulene intermediate with a piperidine derivative. This step often requires the use of a Lewis acid catalyst and an inert atmosphere to prevent side reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 6,7,8,9-Tetrahydrospiro[benzoannulene-5,3’-piperidine].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), halogenating agents (N-bromosuccinimide), and nucleophiles (amines, alcohols).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted piperidines.
Scientific Research Applications
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-piperidine]: Similar spirocyclic structure but with a cyclohexane ring instead of a benzoannulene ring.
Spiro[benzofuran-2,3’-piperidine]: Contains a benzofuran ring fused to a piperidine ring.
Spiro[indoline-3,3’-piperidine]: Features an indoline ring fused to a piperidine ring.
Uniqueness
6,7,8,9-Tetrahydrospiro[benzo7annulene-5,3’-piperidine] is unique due to its benzoannulene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-2-8-14-13(6-1)7-3-4-9-15(14)10-5-11-16-12-15/h1-2,6,8,16H,3-5,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTZRQOJLYTCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2)C3=CC=CC=C3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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